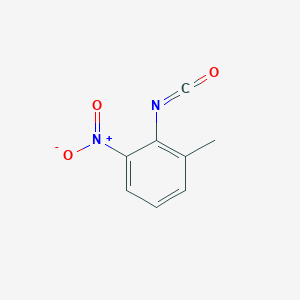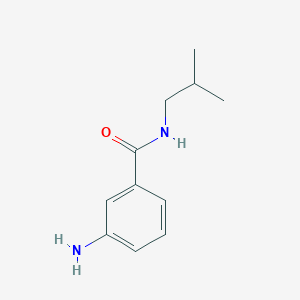
5-Brom-2-methyl-4-phenyl-1,3-thiazol
Übersicht
Beschreibung
5-Bromo-2-methyl-4-phenyl-1,3-thiazole (BMPT) is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. BMPT is a heterocyclic compound consisting of a five-membered ring containing two nitrogen atoms, a sulfur atom, a bromine atom, and a phenyl group. BMPT has been shown to possess a variety of interesting properties, including anti-cancer, anti-inflammatory, and antioxidant activities.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
5-Brom-2-methyl-4-phenyl-1,3-thiazol dient als Grundstruktur bei der Entwicklung verschiedener pharmazeutischer Wirkstoffe. Seine Derivate wurden wegen ihres Potenzials als antimikrobielle, antimykotische und antivirale Mittel untersucht, da der Thiazolring die Fähigkeit besitzt, mit biologischen Zielmolekülen zu interagieren . Der halogenierte Charakter der Verbindung, insbesondere das Bromatom, ermöglicht weitere chemische Modifikationen, was sie zu einem vielseitigen Kandidaten für die Arzneimittelsynthese macht.
Antitumor-Aktivität
Thiazol-Derivate, einschließlich derer, die mit this compound verwandt sind, haben in Antitumor- und Zytotoxizitätsstudien vielversprechend abgeschnitten. Sie werden wegen ihrer Fähigkeit untersucht, das Tumorwachstum zu hemmen und die Apoptose in Krebszellen zu induzieren . Die Forschung zur Optimierung ihrer Wirksamkeit und Reduzierung von Nebenwirkungen in der Krebstherapie ist noch im Gange.
Neuroprotektive Anwendungen
Die Thiazol-Einheit ist ein häufiges Merkmal in Verbindungen mit neuroprotektiven Eigenschaften. Die Forschung an this compound-Derivaten könnte zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen führen, indem neuronale Zellen vor Schäden oder Absterben geschützt werden .
Entzündungshemmende und Analgetische Eigenschaften
Verbindungen, die den Thiazolring enthalten, wie z. B. This compound, wurden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Diese Eigenschaften machen sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel mit weniger Nebenwirkungen .
Landwirtschaftliche Chemikalien
Die strukturellen Eigenschaften von this compound machen es geeignet für die Synthese von landwirtschaftlichen Chemikalien, einschließlich Fungiziden und Pestiziden. Sein Bromatom kann verwendet werden, um Verbindungen zu erzeugen, die gegen eine Vielzahl von landwirtschaftlichen Schädlingen wirksam sind .
Materialwissenschaften
In der Materialwissenschaft kann this compound als Baustein für organische Halbleiter verwendet werden. Sein aromatisches System und seine Heteroatome tragen zu den elektronischen Eigenschaften bei, die für Materialien erforderlich sind, die in Solarzellen und Leuchtdioden (LEDs) verwendet werden .
Chemische Synthese
Diese Verbindung ist auch in der synthetischen Chemie wertvoll als Zwischenprodukt zur Herstellung komplexerer Moleküle. Seine Reaktivität, insbesondere die Brommethylgruppe, ermöglicht verschiedene Kreuzkupplungsreaktionen, die für die Synthese verschiedener organischer Verbindungen unerlässlich sind .
Biozide und Farbstoffe
Aufgrund seiner antimikrobiellen Eigenschaften können this compound und seine Derivate in der Formulierung von Bioziden verwendet werden. Zusätzlich macht das konjugierte System des Thiazolrings es zu einem Kandidaten für die Entwicklung von Farbstoffen mit spezifischen Farbeigenschaften .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets within the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . The presence of the bromine atom may also enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole compounds, it is likely that multiple pathways are affected . For example, thiazole compounds may influence pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and cell proliferation.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole compounds have been associated with a range of effects, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotection, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of cellular processes and molecular pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. For instance, the compound’s solubility properties may affect its distribution and bioavailability in different physiological environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methyl-4-phenyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Furthermore, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of bacterial DNA gyrase by binding to its active site, preventing DNA replication . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-2-methyl-4-phenyl-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The localization and accumulation of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . The subcellular distribution of this compound can affect its efficacy in therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVQJKFCJWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394216 | |
| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78502-81-5 | |
| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)







